Cas no 2411306-11-9 (N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)

N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide structure
2411306-11-9 structure
商品名:N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide
CAS番号:2411306-11-9
MF:C11H17NO2
メガワット:195.258183240891
CID:6352709
PubChem ID:146103418

N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide
    • Z3292142369
    • 2411306-11-9
    • N-[2-(oxan-4-yl)prop-2-en-1-yl]prop-2-enamide
    • EN300-26573823
    • N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide
    • インチ: 1S/C11H17NO2/c1-3-11(13)12-8-9(2)10-4-6-14-7-5-10/h3,10H,1-2,4-8H2,(H,12,13)
    • InChIKey: OZBPMSAYTMOLFM-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(=C)CNC(C=C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 195.125928785g/mol
  • どういたいしつりょう: 195.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26573823-0.05g
N-[2-(oxan-4-yl)prop-2-en-1-yl]prop-2-enamide
2411306-11-9 90%
0.05g
$246.0 2023-09-14

N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide 関連文献

N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamideに関する追加情報

Introduction to N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide (CAS No: 2411306-11-9)

N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide, identified by its CAS number 2411306-11-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework that integrates an oxan ring with propenyl and amide functional groups, has garnered attention for its potential applications in drug discovery and molecular design. The oxan ring, a five-membered heterocyclic structure containing oxygen, contributes to the compound's distinct electronic and steric properties, making it a valuable candidate for further exploration in medicinal chemistry.

The synthesis of N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide involves intricate organic transformations that highlight the compound's structural complexity. The presence of multiple double bonds and the amide linkage not only influences its reactivity but also opens up possibilities for diverse functionalization strategies. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into various chemical libraries and screening programs.

In the realm of pharmaceutical research, N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide has been investigated for its pharmacological properties. The combination of the oxan moiety and the amide group suggests potential interactions with biological targets such as enzymes and receptors. Preliminary studies have indicated that this compound may exhibit modulatory effects on certain metabolic pathways, which could be relevant in the development of treatments for metabolic disorders and inflammatory conditions. The propenyl groups further contribute to its structural versatility, allowing for modifications that could enhance its bioavailability and target specificity.

The role of heterocyclic compounds like the oxan ring in medicinal chemistry cannot be overstated. These structures often serve as key components in drug molecules due to their ability to mimic natural biomolecules and interact with biological systems in a predictable manner. N-2-(oxan-4-y)lpropenylpropenamidemay serve as a scaffold for designing novel therapeutics by leveraging these interactions. The amide functionality, in particular, is well-known for its role in drug design, often contributing to binding affinity and metabolic stability.

Recent research has also explored the computational modeling of N-2-(oxan-4-y)lpropenylpropenamideto predict its behavior in biological systems. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into how this compound might interact with proteins and other biomolecules. These studies not only enhance our understanding of the compound's mechanism of action but also guide the optimization of its chemical structure for improved efficacy and safety.

The synthesis and characterization of N-2-(oxan-4-y)lpropenylpropenamidemay also contribute to the broader field of organic chemistry by providing new examples of functional group transformations and synthetic strategies. The development of efficient synthetic routes to this compound could inspire similar approaches for other complex molecules, fostering innovation in both academic research and industrial applications.

In conclusion, N-2-(oxan-4-y)lpropenylpropenamide represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features, combined with its potential pharmacological properties, make it a promising candidate for further investigation. As research continues to uncover new applications and synthetic methodologies, this compound is likely to play an increasingly important role in the development of novel therapeutics and advancements in chemical biology.

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